molecular formula C20H25N3O3S B2728788 Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate CAS No. 1202976-61-1

Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate

Cat. No. B2728788
CAS RN: 1202976-61-1
M. Wt: 387.5
InChI Key: GRNFSLCBHNDTIR-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. This compound belongs to the class of thiadiazole derivatives, which have been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Versatile Intermediate for Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound with structural similarities, is utilized as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This synthesis involves rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, leading to the creation of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).

  • Antimicrobial Activity : Derivatives such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate have been synthesized and characterized, exhibiting antimicrobial activities. Their structure and biological activity highlight the potential for these compounds in antimicrobial applications (Kariyappa et al., 2016; Kumar et al., 2016).

  • Antioxidant and Antimicrobial Susceptibilities : Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate has been synthesized, with its structure confirmed by spectral studies and X-ray diffraction, and evaluated for its antifungal and antimicrobial susceptibilities, showcasing the compound's potential in antimicrobial and antioxidant applications (Kumar et al., 2016).

  • Novel Pyrazole Derivative with Antioxidant Properties : A novel pyrazole derivative, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized showcasing antioxidant properties. The synthesis demonstrates the compound's utility in creating substances with significant biological activities (Naveen et al., 2021).

Biological Activity

  • GPIIb/IIIa Integrin Antagonists : Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate is a potent fibrinogen receptor antagonist with a trisubstituted beta-amino acid residue, showing promise in antithrombotic treatment (Hayashi et al., 1998).

properties

IUPAC Name

ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-2-26-19(25)11-10-18(24)23-12-6-9-16(14-23)20-22-21-17(27-20)13-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNFSLCBHNDTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCCC(C1)C2=NN=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate

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